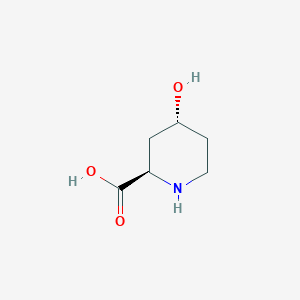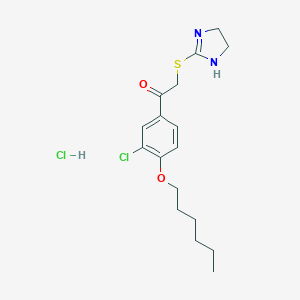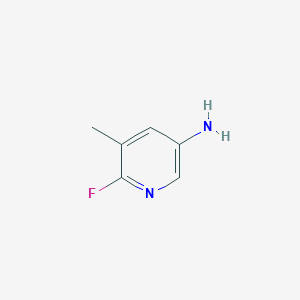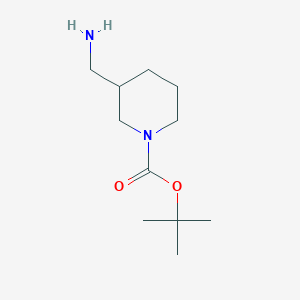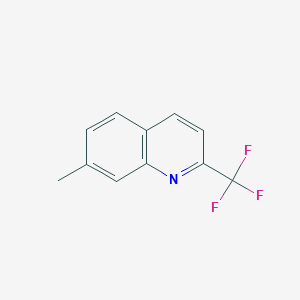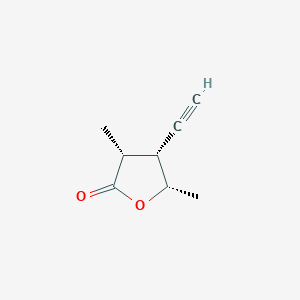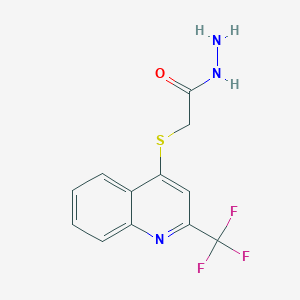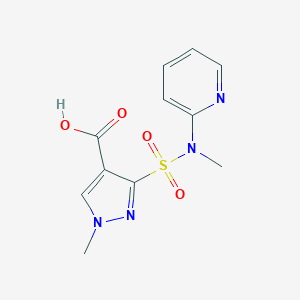
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, including PDE4 and GSK-3. Inhibition of these enzymes can lead to a reduction in the levels of inflammatory cytokines and an increase in the levels of anti-inflammatory cytokines, which may contribute to the anti-inflammatory effects of this compound.
Effets Biochimiques Et Physiologiques
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to possess anti-inflammatory effects, as evidenced by its ability to reduce the levels of inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- in lab experiments is its potent biological activity. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has shown great promise as a potential therapeutic agent for a range of diseases. Future research should focus on further elucidating the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, studies are needed to determine the potential side effects and safe dosage of this compound. Finally, further research is needed to explore the potential of this compound as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is a multi-step process that involves the reaction of several reagents. One of the most common methods for synthesizing this compound is the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid with methyl-2-pyridinylamine in the presence of a reducing agent such as tin(II) chloride. This reaction results in the formation of the desired compound in good yields.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to be a potent inhibitor of several enzymes, including phosphodiesterase 4 (PDE4) and glycogen synthase kinase 3 (GSK-3).
Propriétés
Numéro CAS |
178880-03-0 |
|---|---|
Nom du produit |
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- |
Formule moléculaire |
C11H12N4O4S |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1-methyl-3-[methyl(pyridin-2-yl)sulfamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N4O4S/c1-14-7-8(11(16)17)10(13-14)20(18,19)15(2)9-5-3-4-6-12-9/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
QXKZBCHWJLOEFP-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)N(C)C2=CC=CC=N2)C(=O)O |
SMILES canonique |
CN1C=C(C(=N1)S(=O)(=O)N(C)C2=CC=CC=N2)C(=O)O |
Autres numéros CAS |
178880-03-0 |
Synonymes |
1-methyl-3-(methyl-pyridin-2-yl-sulfamoyl)pyrazole-4-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



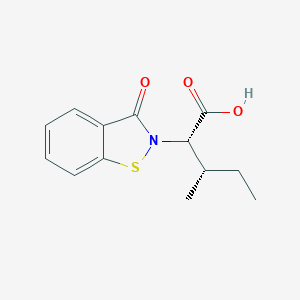
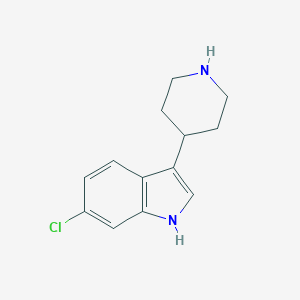
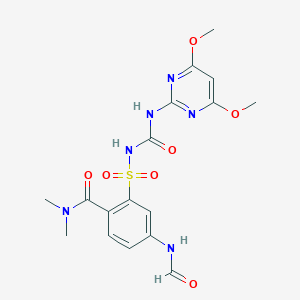
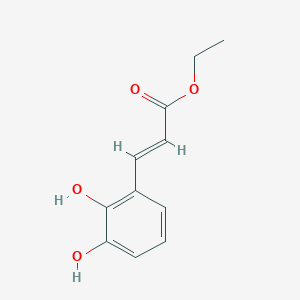
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
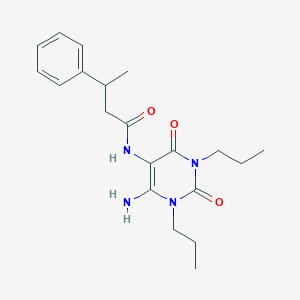
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
